Tetrahidrobiopterina

Descripción general

Descripción

Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes. It plays a key role in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine . It is used in the degradation of the amino acid phenylalanine and in the biosynthesis of the neurotransmitters serotonin, melatonin, dopamine, norepinephrine, epinephrine, and is a cofactor for the production of nitric oxide (NO) by the nitric oxide synthases .

Synthesis Analysis

BH4 is synthesized from GTP in three steps . The first step is performed by a large enzyme complex called GTP cyclohydrolase I (GTPCH). It breaks the smaller ring in the guanine base, opens up the sugar, and reconnects everything to form a slightly larger ring . In the second step, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) swaps a few atoms around in the ring and clips off the phosphates . Finally, the enzyme sepiapterin reductase (SR) cleans up the portion of the sugar that is left to form the final cofactor .Molecular Structure Analysis

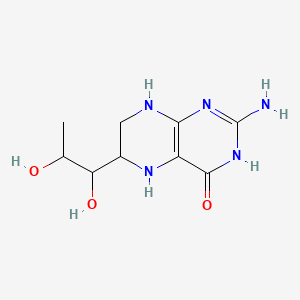

The molecular structure of BH4 is that of a reduced pteridine derivative (quinonoid dihydrobiopterin) . The IUPAC name for BH4 is (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one .Chemical Reactions Analysis

When used as a cofactor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule, but it ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the cofactor .Physical And Chemical Properties Analysis

The chemical formula of BH4 is C9H15N5O3 and its molar mass is 241.251 g·mol−1 .Aplicaciones Científicas De Investigación

Síntesis de Neurotransmisores

BH4 es crucial para la síntesis de neurotransmisores monoaminérgicos como la dopamina, la serotonina y la noradrenalina. Actúa como cofactor para la fenilalanina hidroxilasa, la tirosina hidroxilasa y la triptófano hidroxilasa, que son enzimas responsables de la hidroxilación de los aminoácidos, el paso limitante de la velocidad en la producción de estos neurotransmisores .

Regulación Metabólica

BH4 participa en el metabolismo de la fenilalanina. Es esencial para convertir la fenilalanina en tirosina, evitando la acumulación de fenilalanina que puede conducir a trastornos metabólicos como la fenilcetonuria (PKU) .

Defensa antioxidante

La investigación sugiere que BH4 tiene propiedades antioxidantes, ayudando a proteger las células contra el estrés oxidativo y el daño. Apoya las vías que mejoran la resistencia antioxidante de las células en condiciones de estrés .

Función mitocondrial

BH4 está relacionado con la actividad mitocondrial y la producción de energía. Se ha demostrado que apoya las vías esenciales para la generación de energía y tiene potencial como opción farmacológica para enfermedades donde la disfunción mitocondrial está implicada, como los trastornos metabólicos crónicos y las enfermedades neurodegenerativas .

Trastornos neuropsiquiátricos

BH4 puede cruzar la barrera hematoencefálica y se ha asociado con la mejora de los niveles de dopamina y serotonina en el cerebro. Esta propiedad lo convierte en un candidato para su uso terapéutico en trastornos neuropsiquiátricos, como la depresión y la esquizofrenia .

Modulación de la respuesta inflamatoria

Los niveles de BH4 pueden influir en la respuesta inflamatoria. La disminución de los niveles de BH4 puede conducir al estrés neuronal y la muerte, lo que indica su papel en la neuroinflamación y posiblemente en afecciones como la enfermedad de Alzheimer .

Salud cardiovascular

El papel de BH4 en la producción de NO también se extiende a la salud cardiovascular. Se ha estudiado su potencial para proporcionar información mecanística sobre las enfermedades cardiovasculares a través de su participación en la función endotelial y la integridad vascular .

Mecanismo De Acción

Target of Action

Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes . Its primary targets include the three aromatic amino acid hydroxylase enzymes . These enzymes play a crucial role in the degradation of the amino acid phenylalanine and in the biosynthesis of neurotransmitters such as serotonin, melatonin, dopamine, norepinephrine, and epinephrine . BH4 is also a co-factor for the production of nitric oxide by the nitric oxide synthases .

Mode of Action

BH4 interacts with its targets to facilitate essential biochemical conversions. For instance, when used as a co-factor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule . It ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the co-factor . As a co-factor for phenylalanine hydroxylase (PAH), BH4 allows the conversion of phenylalanine to tyrosine .

Biochemical Pathways

BH4 is involved in several biochemical pathways. It is formed de novo from GTP via a sequence of three enzymatic steps carried out by GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase . An alternative or salvage pathway involves dihydrofolate reductase and may play an essential role in peripheral tissues . BH4 is also essential for the metabolism of phenylalanine and lipid esters .

Pharmacokinetics

The pharmacokinetics of BH4 shows high intra-individual and inter-individual variability . After oral administration, maximum BH4 concentrations are reached 4 hours post-administration . After 24 hours, BH4 blood concentrations drop to 11% of maximal values . The pharmacokinetic parameters calculated for BH4 in blood include a half-life for absorption (1.1 hours), distribution (2.5 hours), and elimination (46.0 hours) phases .

Result of Action

The action of BH4 results in significant molecular and cellular effects. It supports essential pathways to generate energy, enhance the antioxidant resistance of cells against stressful conditions, and protect from sustained inflammation . The imbalance of BH4 may affect neurotransmitter production, leading to many abnormalities in the central nervous system .

Action Environment

The action, efficacy, and stability of BH4 can be influenced by various environmental factors. For instance, the outcome of the BH4 loading test depends on the genotype and dosage of BH4 . Moreover, environmental stressors can influence the antioxidant resistance of cells, which BH4 helps to enhance .

Safety and Hazards

When handling BH4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

BH4 metabolism has emerged as a promising metabolic target for negatively modulating toxic pathways that may result in cell death . It supports essential pathways, e.g., to generate energy, to enhance the antioxidant resistance of cells against stressful conditions, and to protect from sustained inflammation, among others . Therefore, BH4 should not be understood solely as an enzyme cofactor, but should instead be depicted as a cytoprotective pathway that is finely regulated by the interaction of three different metabolic pathways, thus assuring specific intracellular concentrations . There is potential use of BH4 as a new pharmacological option for diseases in which mitochondrial disfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .

Propiedades

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKQXYHWGSIFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872469 | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17528-72-2 | |

| Record name | Tetrahydrobiopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrobiopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

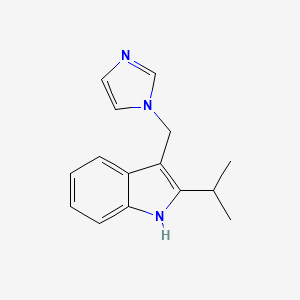

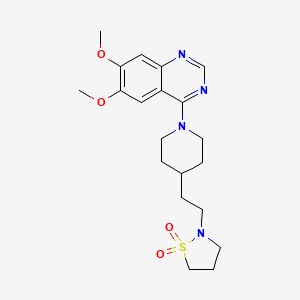

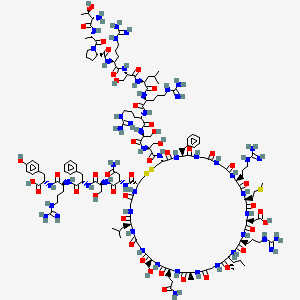

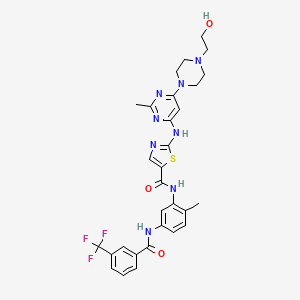

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)

![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)

![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)

![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)

![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)

![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)